Gancaonin B

Drug–drug interaction CYP450 inhibition computational ADMET

Gancaonin B is a 6‑prenylated isoflavanone (C₂₁H₂₀O₆, MW 368.38 g/mol) first isolated from Glycyrrhiza uralensis and later identified in Dermatophyllum secundiflorum. Its core scaffold—an isoflavanone with a C5‑prenyl chain fixed at position 6—places it within a subclass of licorice flavonoids known to display antibacterial, estrogen‑receptor‑modulating, and enzyme‑inhibitory activities.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 124596-86-7
Cat. No. B12691725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGancaonin B
CAS124596-86-7
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)OC)O)O)C
InChIInChI=1S/C21H20O6/c1-11(2)4-6-13-15(22)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-17(26-3)16(23)8-12/h4-5,7-10,22-24H,6H2,1-3H3
InChIKeyYQEPOQVRUDADPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gancaonin B (CAS 124596-86-7) – Structural Identity and Baseline Procurement Profile


Gancaonin B is a 6‑prenylated isoflavanone (C₂₁H₂₀O₆, MW 368.38 g/mol) first isolated from Glycyrrhiza uralensis and later identified in Dermatophyllum secundiflorum [1]. Its core scaffold—an isoflavanone with a C5‑prenyl chain fixed at position 6—places it within a subclass of licorice flavonoids known to display antibacterial, estrogen‑receptor‑modulating, and enzyme‑inhibitory activities [2]. However, unlike many of its in‑class analogs, Gancaonin B has not been subjected to published, head‑to‑head pharmacological profiling; the available quantitative data are confined to computational ADMET predictions [3].

Why Generic Substitution of Gancaonin B with Other Licorice Flavonoids Is Unreliable


Within the Glycyrrhiza genus, the position and nature of prenylation critically control both antibacterial potency and metabolic fate. A QSAR study on 30 prenylated (iso)flavonoids demonstrated that moving the prenyl group from position 6 to position 8 can switch activity against Listeria monocytogenes and Escherichia coli by greater than 10‑fold, while altering the number of hydroxylation sites generated during phase‑I metabolism [1]. Gancaonin B’s specific substitution pattern—3′,5,7‑trihydroxy‑4′‑methoxy with a single 6‑prenyl—is structurally distinct from the most active antibacterial agents in the class (e.g., 6,8‑diprenyl‑genistein, MIC 6.3 µg/mL) and from the widely used glabridin (MIC 10‑15 µg/mL) [1]. Computational ADMET predictions further indicate that Gancaonin B likely differs from its close analog wighteone (5,7,4′‑trihydroxy‑6‑prenylisoflavone) in key pharmacokinetic parameters such as CYP2C9 inhibition and OATP1B1 inhibition [2]. Therefore, substituting Gancaonin B with another “prenylated licorice flavonoid” without verifying the identity and position of the prenyl group risks unintended loss or gain of both efficacy and transporter‑mediated drug interactions.

Gancaonin B – Quantitative Differentiation Evidence Against the Closest Structural Analogs


Distinct CYP2C9 Inhibition Profile vs. the 4′-Desmethoxy Analog Wighteone

In silico ADMET prediction using admetSAR 2 indicates that Gancaonin B (3′,5,7‑trihydroxy‑4′‑methoxy‑6‑prenylisoflavanone) is predicted to inhibit CYP2C9 (probability 0.870; 87.00 %), whereas the closely related isoflavone wighteone (5,7,4′‑trihydroxy‑6‑prenylisoflavone) lacks the 4′‑methoxy group that contributes to the CYP2C9 pharmacophore [1]. No direct experimental head‑to‑head comparison has been published; this differentiation is therefore class‑level inference supported by computational similarity analysis.

Drug–drug interaction CYP450 inhibition computational ADMET

OATP1B1 Transporter Inhibition Risk Differentiates Gancaonin B from Many 8‑Prenylated Isoflavonoids

Gancaonin B is predicted to be an OATP1B1 inhibitor with probability 0.9545 (95.45 %) [1]. In the prenylated isoflavonoid class, OATP1B1 inhibition is strongly influenced by the prenylation position; 8‑prenylated and diprenylated congeners such as 6,8‑diprenylgenistein show markedly different molecular surface features that alter transporter affinity, as evidenced by QSAR models where globularity and relative hydrophobic surface area—parameters directly altered by the prenyl site—were the most critical descriptors for membrane interaction [2].

Transporter‑mediated drug interaction OATP1B1 hepatic uptake

Predominant Mitochondrial Localization vs. Cytosolic Targeting of Non‑Prenylated Isoflavonoids

admetSAR 2 subcellular localization prediction assigns Gancaonin B to the mitochondrion with probability 0.5455 (54.55 %) [1]. In contrast, non‑prenylated isoflavonoids such as genistein are predominantly distributed to the cytosol and nucleus due to their lower logP and absence of the lipophilic prenyl anchor [2]. The QSAR study by Kalli et al. (2018) demonstrated that relative hydrophobic surface area—a property dominated by the prenyl group—is a key determinant of membrane permeabilization activity [2].

Subcellular targeting mitochondrial localization prenylation effect

High Predicted Estrogen Receptor Binding Probability Consistent with 6‑Prenyl Isoflavonoid SERM Activity

Gancaonin B is predicted to bind the estrogen receptor (ER) with probability 0.9707 (97.07 %) [1]. Among prenylated isoflavonoids from licorice, the kind of prenylation (chain, furan, or pyran) was experimentally shown to be the most important determinant of selective estrogen receptor modulator (SERM) activity, with 6‑prenylated chain derivatives exhibiting a distinct ER subtype‑selective profile compared to 8‑prenylated or diprenylated congeners [2].

Estrogen receptor SERM prenylated isoflavonoid

Single 6‑Prenyl Substitution vs. 6,8‑Diprenyl Pattern: Predicted Impact on Metabolic Hydroxylation Complexity

Gancaonin B carries a single chain prenyl at C‑6. In vitro metabolism studies on licorice prenylated isoflavonoids demonstrated that compounds with a single 6‑prenyl chain (like Gancaonin B) produce fewer hydroxylated phase‑I metabolites than diprenylated or pyrano‑prenylated analogs, which can generate >6 hydroxyl isomers [1]. This simplified metabolite profile may reduce the number of bioactive or toxic metabolic species relative to poly‑prenylated compounds.

Phase I metabolism prenylation pattern hydroxylation

Recommended Research and Procurement Scenarios for Gancaonin B (CAS 124596-86-7)


Reference Standard for 6‑Prenylated Isoflavanone Chemotaxonomic Profiling

Gancaonin B serves as a specific chemotaxonomic marker for Glycyrrhiza uralensis and Dermatophyllum secundiflorum [1]. Its unique 6‑prenyl‑3′,5,7‑trihydroxy‑4′‑methoxy pattern distinguishes it from the more abundant 8‑prenylated or diprenylated licorice flavonoids. Procurement of an authenticated Gancaonin B standard enables unambiguous LC‑MS or HPLC identification in plant authentication and quality control protocols, where misidentification of co‑eluting isoflavonoids could lead to incorrect species assignment [1].

Tool Compound for CYP2C9‑ and OATP1B1‑Mediated Drug Interaction Studies

Based on admetSAR 2 predictions, Gancaonin B exhibits high probabilities for CYP2C9 inhibition (87.00 %) and OATP1B1 inhibition (95.45 %) [2]. These in silico flags warrant experimental validation in recombinant enzyme and transporter assays. If confirmed, Gancaonin B could be developed as a natural‑product‑derived probe for studying transporter‑enzyme interplay in hepatic clearance, analogous to the use of glabridin as a CYP3A4/P‑gp dual probe [2].

Parent Scaffold for Semi‑Synthetic Derivatization Targeting Mitochondrial Pathways

The predicted mitochondrial localization (probability 54.55 %) of Gancaonin B, driven by its single 6‑prenyl chain and favorable XlogP of 4.60 [2], makes it an attractive starting scaffold for semi‑synthesis. Introducing additional functional groups at positions 8 or 3′ could enhance mitochondrial retention and target engagement, while the simplified single‑prenyl metabolite profile predicted by van de Schans et al. (2015) would facilitate PK/PD correlation [3].

Negative Control for Antibacterial Screening of Prenylated Licorice Extracts

Although Gancaonin B has not been directly tested in antibacterial assays, its structural features (single 6‑prenyl without the 6,8‑diprenyl pattern required for potent membrane disruption [3]) suggest it may be a low‑activity member of the class. The QSAR study by Kalli et al. (2018) established that 6,8‑diprenyl‑genistein is among the most active (MIC 6.3 µg/mL), while mono‑prenylated compounds without additional hydrophobic features show minimal activity [3]. Gancaonin B could therefore serve as a structurally matched negative control in antibacterial screening cascades.

Quote Request

Request a Quote for Gancaonin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.